molecular formula C23H32N2O3 B6134390 N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine

Cat. No.: B6134390
M. Wt: 384.5 g/mol
InChI Key: HNUXKSPZWNEXCH-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a methyl group, and a 2,4,5-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the 2,4,5-Trimethoxyphenylmethyl Group: This step involves the reaction of the piperidine derivative with 2,4,5-trimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylpiperidin-3-amine: Lacks the 2,4,5-trimethoxyphenylmethyl group.

    N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine: Lacks the benzyl group.

    N-benzyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine: Lacks the methyl group.

Uniqueness

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine is unique due to the presence of all three substituents (benzyl, methyl, and 2,4,5-trimethoxyphenylmethyl) on the piperidine ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-24(15-18-9-6-5-7-10-18)20-11-8-12-25(17-20)16-19-13-22(27-3)23(28-4)14-21(19)26-2/h5-7,9-10,13-14,20H,8,11-12,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUXKSPZWNEXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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